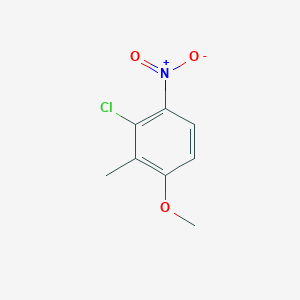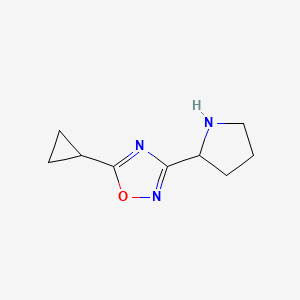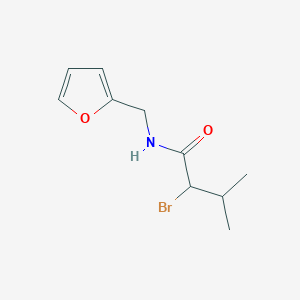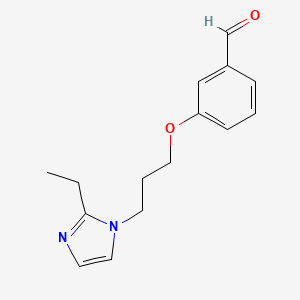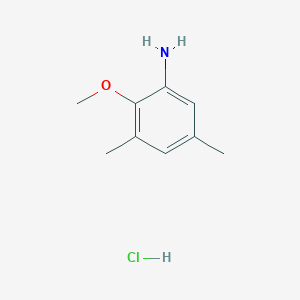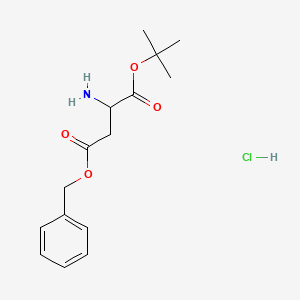![molecular formula C20H18O3 B12316026 2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B12316026.png)
2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one is a chemical compound with the molecular formula C20H18O3 and a molecular weight of 306.36 g/mol . This compound is characterized by the presence of two furan rings attached to a cyclohexanone core through prop-2-en-1-ylidene linkers.
Métodos De Preparación
The synthesis of 2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one typically involves the reaction of 2-acetylfuran with appropriate substituted benzaldehydes under acidic conditions using a 1-M HCl acetic acid solution . The reaction conditions and specific reagents used can vary depending on the desired purity and yield of the final product. Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability.
Análisis De Reacciones Químicas
2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one can be compared with other similar compounds, such as:
2-(1-Cyclohexenyl)cyclohexanone: This compound has a similar cyclohexanone core but lacks the furan rings and prop-2-en-1-ylidene linkers.
Ethyl 3-(furan-2-yl)propionate: This compound contains a furan ring but has a different functional group and overall structure.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound features furan rings but is part of a different chemical class with distinct properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and physical properties that make it suitable for a wide range of research and industrial applications.
Propiedades
Fórmula molecular |
C20H18O3 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(2E,6E)-2,6-bis[(E)-3-(furan-2-yl)prop-2-enylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H18O3/c21-20-16(8-2-10-18-12-4-14-22-18)6-1-7-17(20)9-3-11-19-13-5-15-23-19/h2-5,8-15H,1,6-7H2/b10-2+,11-3+,16-8+,17-9+ |
Clave InChI |
SHPLADCLSRWYLI-ZOFYMTOZSA-N |
SMILES isomérico |
C1C/C(=C\C=C\C2=CC=CO2)/C(=O)/C(=C/C=C/C3=CC=CO3)/C1 |
SMILES canónico |
C1CC(=CC=CC2=CC=CO2)C(=O)C(=CC=CC3=CC=CO3)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



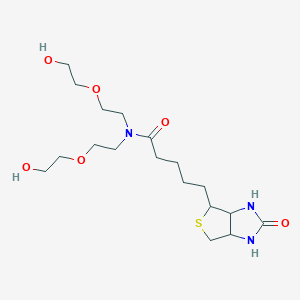
![5-(4-fluorophenyl)-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12315980.png)
![5-Azaspiro[2.3]hexane-1-carboxylic acid hydrochloride](/img/structure/B12315982.png)
![Thiazol-5-ylmethyl-[(1S,2S,4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-1-benzyl-2-hydroxy-5-phenylpentyl]-carbamate](/img/structure/B12315984.png)
![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol](/img/structure/B12315989.png)

![Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis](/img/structure/B12315996.png)
